molecular formula C23H29NO6 B11432474 butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432474
M. Wt: 415.5 g/mol
InChI Key: QQMWNFVGUSUQIP-UHFFFAOYSA-N
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Description

Butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a butyl ester group, a trimethoxyphenyl group, and a tetrahydroindole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

butyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H29NO6/c1-6-7-8-30-23(26)21-13(2)20-16(24-21)9-14(10-17(20)25)15-11-18(27-3)22(29-5)19(12-15)28-4/h11-12,14,24H,6-10H2,1-5H3

InChI Key

QQMWNFVGUSUQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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